molecular formula C13H16N4 B1185196 5-{[(2-Phenylethyl)amino]methyl}

5-{[(2-Phenylethyl)amino]methyl}

Cat. No.: B1185196
M. Wt: 228.299
InChI Key: WZMOZXZRIFLDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(2-Phenylethyl)amino]methyl} is a structurally unique compound characterized by a phenylethylamine moiety linked via an aminomethyl group at the fifth position of a core aromatic or heterocyclic scaffold.

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.299

IUPAC Name

5-[(2-phenylethylamino)methyl]pyrimidin-2-amine

InChI

InChI=1S/C13H16N4/c14-13-16-9-12(10-17-13)8-15-7-6-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2,(H2,14,16,17)

InChI Key

WZMOZXZRIFLDTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNCC2=CN=C(N=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-{[(2-Phenylethyl)amino]methyl} and related compounds identified in recent research:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Observed Properties
5-{[(2-Phenylethyl)amino]methyl} (hypothetical) Aromatic/heterocyclic -NH-CH2-(2-phenylethyl) at position 5 C₁₆H₁₈N₂ 238.33 Theoretical: High lipophilicity; predicted moderate solubility in polar solvents
3-[2-(3-Methoxyphenyl)ethyl]phenol Benzene -OCH3 at position 3; -CH2CH2-(3-methoxyphenyl) at position 3 C₁₅H₁₆O₂ 228.29 Antifungal activity; negative ionization mode in metabolomics
5-Methoxy-2-(3-methylbut-2-en-1-yl)-3-(2-phenylethyl)phenol Benzene -OCH3 at position 5; prenyl at position 2; -CH2CH2-Ph at position 3 C₂₁H₂₄O₂ 308.41 Antioxidant properties; detected via positive ionization
4-(Amino methyl)-1-(2-phenylethyl)piperidin-4-ol (synthetic intermediate) Piperidine -NH2-CH2- at position 4; -CH2CH2-Ph at position 1; -OH at position 4 C₁₄H₂₂N₂O 234.34 Key intermediate in fenspiride synthesis; high polarity due to hydroxyl and amine groups
3-Methoxy-5-(2-phenylethyl)-2-prenylphenol Benzene -OCH3 at position 3; -CH2CH2-Ph at position 5; prenyl at position 2 C₂₁H₂₄O₂ 308.41 Anti-inflammatory activity; metabolized via cytochrome P450 enzymes

Key Observations:

Bioactivity: Compounds with a 2-phenylethyl group exhibit diverse pharmacological effects, including antifungal (e.g., 3-[2-(3-Methoxyphenyl)ethyl]phenol) and anti-inflammatory (e.g., 3-Methoxy-5-(2-phenylethyl)-2-prenylphenol) activities . The aminomethyl group in 5-{[(2-Phenylethyl)amino]methyl} may enhance receptor binding compared to non-aminated analogs.

Synthetic Utility: The intermediate 4-(Amino methyl)-1-(2-phenylethyl)piperidin-4-ol demonstrates the role of aminomethyl-phenylethyl motifs in drug synthesis, particularly for spasmolytic agents like fenspiride .

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